

In-Depth Technical Guide to Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate*

Cat. No.: *B176155*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the hepatitis C virus (HCV) NS3/NS4A protease inhibitor, Boceprevir.

Chemical Identity and Properties

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a synthetic organic compound featuring a pyrrolidine ring functionalized with a ketone, an N-Boc protecting group, and an ethyl ester. Its chemical structure and properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₉ NO ₅	[1][2]
IUPAC Name	1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate	[3]
CAS Number	170123-25-8	[1][2]
Molecular Weight	257.28 g/mol	N/A
Appearance	Liquid, solid, or semi-solid	[3]
Purity	Typically ≥95%	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Synthesis and Experimental Protocols

The primary synthetic route to **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** involves the oxidation of its precursor, Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate. Several oxidation methods can be employed, with Swern oxidation being a common and effective choice.

General Experimental Protocol: Swern Oxidation

This protocol is a representative method for the synthesis of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**.

Materials:

- Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- **Oxalyl Chloride Activation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.
- **DMSO Addition:** Slowly add dimethyl sulfoxide (DMSO) (2.0 equivalents) dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78°C . Stir the mixture for 30 minutes.
- **Substrate Addition:** Dissolve Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1-2 hours at -78°C .
- **Quenching with Triethylamine:** Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
- **Work-up:** Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**.

Spectroscopic Data

The following are expected NMR spectral data for **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** based on its chemical structure and data from similar compounds.^{[1][4][5][6]}

¹ H NMR (CDCl ₃ , 500 MHz)	¹³ C NMR (CDCl ₃ , 125 MHz)
δ 4.25 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃)	δ 204.0 (C=O, C3)
δ 4.10 (dd, J = 9.5, 4.0 Hz, 1H, NCH(COOEt))	δ 170.5 (C=O, ester)
δ 3.80-3.60 (m, 2H, NCH ₂ CH ₂)	δ 154.5 (C=O, Boc)
δ 2.80-2.60 (m, 2H, CH ₂ C=O)	δ 81.0 (C(CH ₃) ₃)
δ 1.45 (s, 9H, -C(CH ₃) ₃)	δ 62.0 (-OCH ₂ CH ₃)
δ 1.30 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)	δ 58.0 (NCH(COOEt))
δ 45.0 (NCH ₂ CH ₂)	
δ 35.0 (CH ₂ C=O)	
δ 28.3 (-C(CH ₃) ₃)	
δ 14.2 (-OCH ₂ CH ₃)	

Role in Drug Development: Synthesis of Boceprevir

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate serves as a crucial chiral building block in the synthesis of Boceprevir, an antiviral drug for the treatment of Hepatitis C.^{[7][8][9][10][11]} The pyrrolidine scaffold is a key component of the P2 moiety of Boceprevir, which interacts with the active site of the HCV NS3 protease.^[7]

The general synthetic workflow from this intermediate to a key fragment of Boceprevir is outlined below.



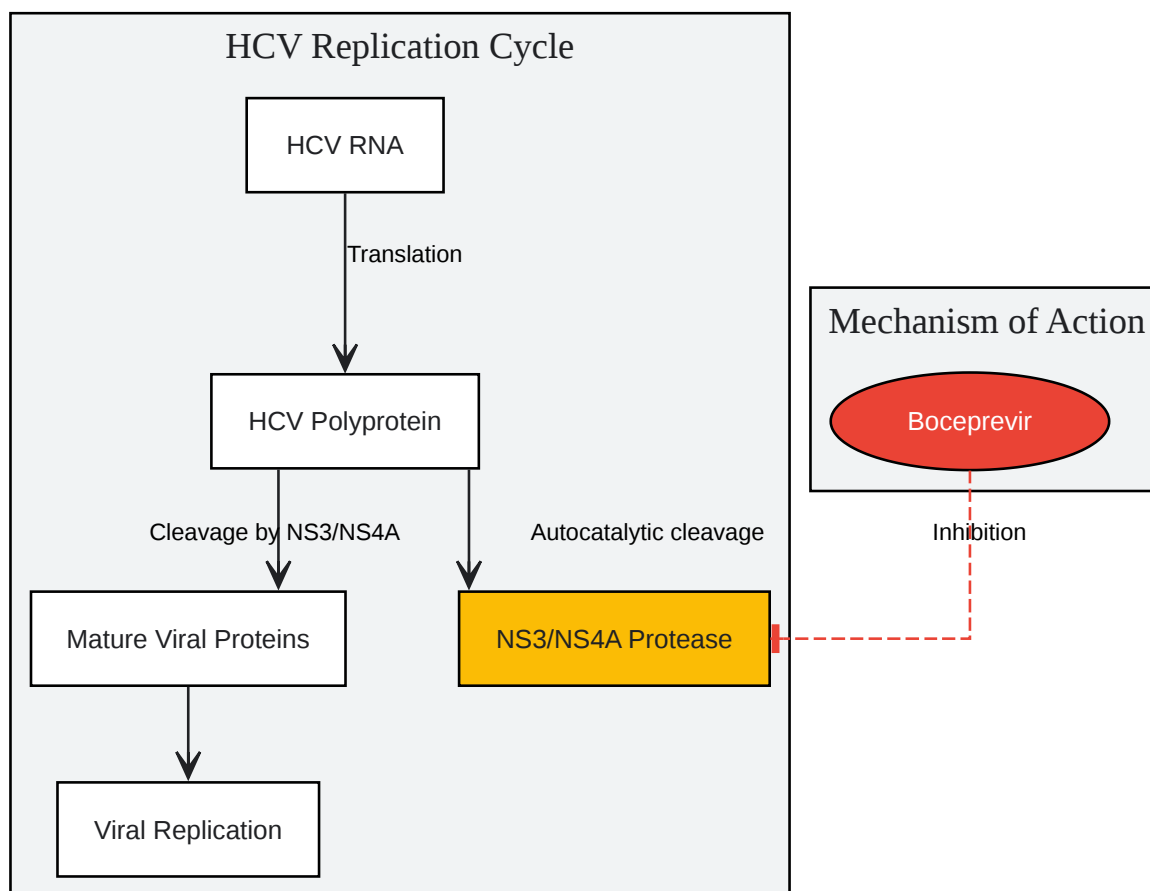
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Synthetic workflow from the title compound to Boceprevir.

This diagram illustrates the transformation of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** into a more complex bicyclic intermediate that forms the core of the P2 fragment of Boceprevir. Subsequent peptide couplings and deprotection steps lead to the final active pharmaceutical ingredient.

Signaling Pathway and Mechanism of Action of Boceprevir

Boceprevir is a direct-acting antiviral (DAA) agent that targets the HCV NS3/NS4A serine protease.[7][9] This enzyme is essential for the replication of the hepatitis C virus by cleaving the viral polyprotein into mature viral proteins.



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Inhibition of HCV replication by Boceprevir.

As depicted in the diagram, Boceprevir covalently and reversibly binds to the active site of the NS3/NS4A protease, thereby preventing the processing of the viral polyprotein. This disruption of the viral life cycle ultimately suppresses viral replication. The structural rigidity and specific stereochemistry of the pyrrolidine-derived core of Boceprevir, synthesized from **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**, are critical for its high binding affinity and inhibitory activity.

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